

Spectroscopic Analysis of N-(4-Amino-3-methylphenyl)methanesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(4-Amino-3-methylphenyl)methanesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of **N-(4-Amino-3-methylphenyl)methanesulfonamide**, a compound of interest in pharmaceutical research. This document outlines the expected results from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in a clear and structured format. Furthermore, it includes comprehensive experimental protocols for each technique and logical workflow diagrams to illustrate the analytical process.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **N-(4-Amino-3-methylphenyl)methanesulfonamide**, the following data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.0-7.2	d	1H	Ar-H (ortho to NH ₂)
~6.7-6.9	dd	1H	Ar-H (meta to NH ₂)
~6.6-6.8	d	1H	Ar-H (ortho to CH ₃)
~4.0-5.0 (broad s)	s	2H	NH ₂
~3.0 (s)	s	3H	SO ₂ CH ₃
~2.2 (s)	s	3H	Ar-CH ₃
~7.5-8.5 (broad s)	s	1H	SO ₂ NH

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ , ppm)	Assignment
~145-148	Ar-C (C-NH ₂)
~135-138	Ar-C (C-CH ₃)
~130-132	Ar-C (C-SO ₂ NH)
~120-125	Ar-CH
~115-120	Ar-CH
~110-115	Ar-CH
~40-45	SO ₂ CH ₃
~18-22	Ar-CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Strong, Broad	N-H stretch (NH ₂ and NH)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (CH ₃)
1620-1580	Strong	N-H bend (NH ₂)
1520-1475	Medium	Aromatic C=C stretch
1350-1300	Strong	Asymmetric SO ₂ stretch
1170-1140	Strong	Symmetric SO ₂ stretch
950-900	Medium	S-N stretch

Mass Spectrometry (MS)

m/z Ratio	Proposed Fragment
202	[M] ⁺ (Molecular Ion)
187	[M - CH ₃] ⁺
123	[M - SO ₂ CH ₃] ⁺
107	[H ₂ NC ₆ H ₃ (CH ₃)] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
79	[SO ₂ CH ₃] ⁺

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of **N-(4-Amino-3-methylphenyl)methanesulfonamide**. These should be adapted and optimized based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$). The choice of solvent is critical and should be based on the solubility of the analyte.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for 1H NMR and 75 MHz or higher for ^{13}C NMR.
- **1H NMR Acquisition:**
 - Acquire a standard one-dimensional 1H NMR spectrum.
 - Optimize parameters such as the number of scans (typically 8-16), relaxation delay (e.g., 1-2 seconds), and pulse angle (e.g., 30-45 degrees).
 - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ^{13}C nuclei.
 - Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH , CH_2 , and CH_3 groups.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **KBr Pellet Method:** Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.^[1]
 - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the beam path and record the sample spectrum.
 - The spectrum is typically collected over the range of 4000-400 cm^{-1} .

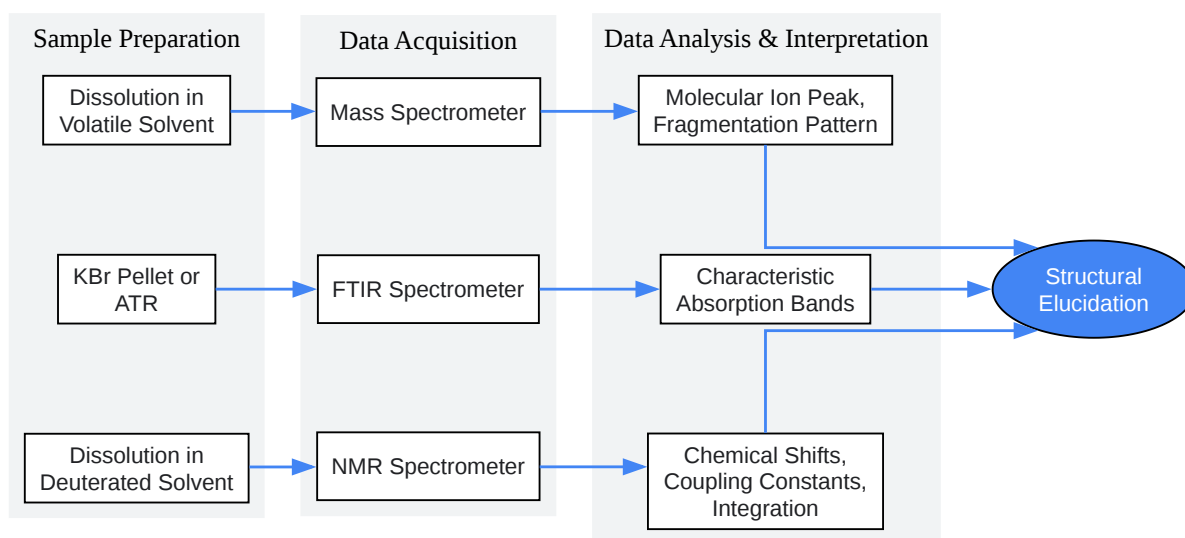
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilutions may be necessary depending on the ionization technique and instrument sensitivity.
- Instrumentation: A variety of mass spectrometers can be used. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).^{[2][3]}
- Data Acquisition (EI-MS):
 - Introduce the sample into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).^[3]
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
 - This "hard" ionization technique often leads to extensive fragmentation, providing valuable structural information.^[2]
- Data Acquisition (ESI-MS):
 - Introduce the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.
 - Solvent evaporation leads to the formation of gas-phase ions.

- This "soft" ionization technique typically results in a prominent molecular ion peak, which is useful for determining the molecular weight.[4]

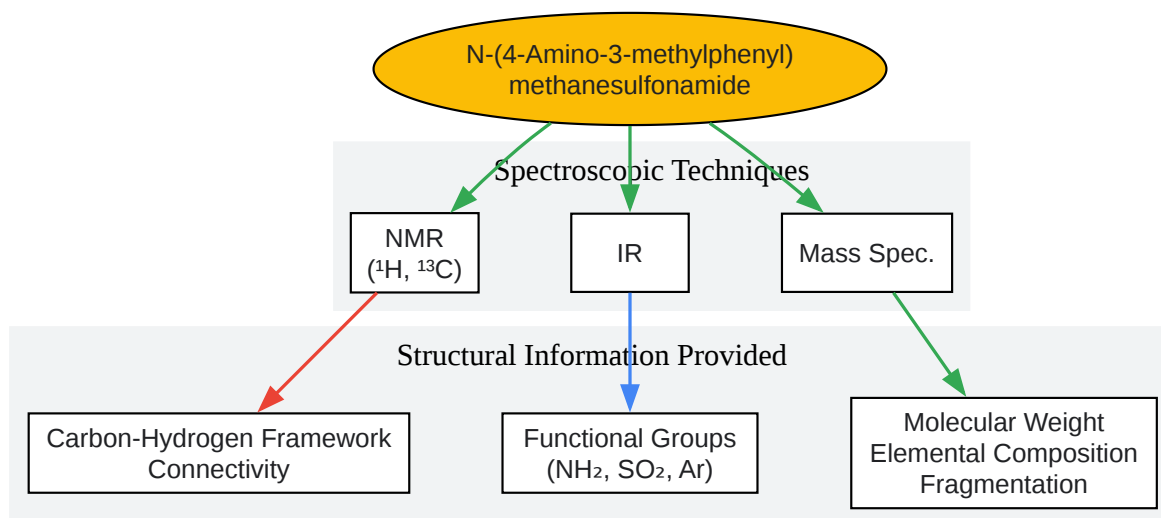
Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Relationship between spectroscopic techniques and the structural information they provide.

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